molecular formula C20H14FN5O3S B2633987 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2633987
M. Wt: 423.4 g/mol
InChI Key: HCHXPMOIMAHZOG-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the development of targeted therapies. The compound features a complex structure comprising a benzodioxole group, a 1,2,4-triazolo[4,3-b]pyridazine core, and a 3-fluorophenyl substituent, linked via a sulfanyl acetamide bridge . This specific molecular architecture, which incorporates a triazolopyridazine scaffold, is frequently associated with potent and selective kinase inhibition. Researchers are actively investigating this compound and its analogs as potential lead candidates in oncology and neurology, focusing on its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The presence of the fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and optimize binding affinity to protein targets. This product is intended for non-clinical, in vitro research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. As an early-discovery chemical, comprehensive analytical data is not yet available; researchers are responsible for confirming the compound's identity and purity prior to use in their experiments. All sales are final.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3S/c21-13-3-1-2-12(8-13)20-24-23-17-6-7-19(25-26(17)20)30-10-18(27)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHXPMOIMAHZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MMV665918, like many organic compounds, can undergo various types of chemical reactions:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.

The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of triazolo-pyridazine have shown selective inhibition of tumor cell proliferation. The compound's ability to interact with specific cellular targets involved in tumor growth presents opportunities for developing new anticancer therapies .

Antimicrobial Properties

Research has demonstrated that compounds containing the benzodioxole structure possess antimicrobial activity against various pathogens. The presence of the sulfanyl group enhances this activity by disrupting bacterial cell walls or inhibiting essential metabolic pathways . For example, studies have shown that related compounds exhibit efficacy against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Preliminary investigations suggest that N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may have neuroprotective properties. Compounds with similar scaffolds have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This opens avenues for research into treatments for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related triazolo-pyridazine compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. These findings support the hypothesis that modifications to the benzodioxole and triazolo-pyridazine moieties can enhance antitumor activity .

Case Study 2: Antimicrobial Activity

A series of synthesized compounds based on the sulfanyl-acetamide framework were tested for antimicrobial activity using the disk diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for further development as antimicrobial agents .

Mechanism of Action

MMV665918 exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This enzyme is crucial for the replication of the viral RNA genome. By binding to the active site of RdRp, MMV665918 prevents the synthesis of new viral RNA, thereby inhibiting viral replication. The molecular targets and pathways involved include the RdRp enzyme and the associated viral replication machinery .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name / ID Core Structure Key Substituents Hypothesized Properties
Target Compound Triazolo-pyridazine 3-Fluorophenyl, benzodioxol, sulfanyl acetamide Enhanced metabolic stability (benzodioxol), moderate lipophilicity (fluorophenyl)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573695-56-4) Triazole Chloro-trifluoromethylphenyl, pyridinyl High lipophilicity (CF3 group), potential CYP450 interactions (pyridine)
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one (624724-21-6) Thiazolidinone-pyrazole hybrid Isobutoxy-methylphenyl, methoxyethyl Improved solubility (methoxyethyl), steric hindrance (isobutoxy)

Functional Group Analysis

  • Triazolo-Pyridazine vs. However, thiazolidinone-containing analogs (e.g., 624724-21-6) could exhibit better solubility due to polar carbonyl groups.
  • Fluorophenyl vs. Chloro-Trifluoromethylphenyl :
    The 3-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, whereas the chloro-trifluoromethylphenyl group in 573695-56-4 may increase toxicity risks due to higher halogen content .
  • Benzodioxol vs. Pyridinyl Substituents :
    Benzodioxol’s electron-rich structure likely enhances stability against cytochrome P450-mediated oxidation compared to pyridinyl groups, which may induce drug-drug interactions .

Hypothetical Pharmacokinetic and Toxicity Profiles

  • Solubility : The sulfanyl acetamide group in the target compound may confer better aqueous solubility than purely aromatic analogs (e.g., 769142-98-5) .
  • Toxicity : Fluorine substituents generally reduce toxicity compared to bromine or chlorine (e.g., 769142-98-5 contains a bromophenyl group) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a triazolo-pyridazine structure via a sulfanyl group. The molecular formula is C20H18F1N5O3SC_{20}H_{18}F_1N_5O_3S with a molecular weight of approximately 421.45 g/mol.

PropertyValue
Molecular FormulaC20H18F1N5O3S
Molecular Weight421.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. The presence of the benzodioxole and triazole moieties enhances its binding affinity and specificity for these targets. This interaction can modulate various signaling pathways involved in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites, influencing downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines including colon cancer (HCT-116 and HT-29) with IC50 values ranging from 6.587 to 11.10 µM .

Anti-inflammatory Effects

Compounds in this class have also shown anti-inflammatory properties by inhibiting nitric oxide (NO) release in LPS-induced models. This suggests potential applications in treating inflammatory diseases .

Study 1: Antiproliferative Activity

A study assessing the compound's effects on colon cancer cells indicated that it induced apoptosis via mitochondrial pathways by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl2 . This mechanism was further confirmed through activation of Caspase 3.

Study 2: Enzyme Inhibition

Research on structurally similar triazole derivatives revealed their capacity to inhibit several enzymes linked to cancer progression and inflammation, suggesting that this compound might share similar inhibitory profiles .

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